An In-Depth Technical Guide to the Physical Properties of 2-(p-Tolyl)acetophenone
An In-Depth Technical Guide to the Physical Properties of 2-(p-Tolyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Significance of Physical Properties in Drug Development
In the landscape of pharmaceutical research and development, a comprehensive understanding of the physical properties of a chemical entity is not merely academic; it is the bedrock upon which successful drug design, formulation, and manufacturing are built. For a molecule like 2-(p-Tolyl)acetophenone, also known by its systematic name 1-phenyl-2-(p-tolyl)ethanone, these properties dictate its behavior from the earliest stages of synthesis to its potential interactions within a biological system. This guide provides a detailed exploration of the core physical characteristics of this compound, offering both established data and the experimental rationale for their determination. The insights herein are intended to empower researchers to make informed decisions, anticipate challenges, and ultimately, accelerate the journey from laboratory curiosity to therapeutic innovation.
Chemical Identity and Structure
A precise understanding of a compound's identity is the first step in any scientific investigation. 2-(p-Tolyl)acetophenone is a ketone derivative with a molecular structure that features a phenyl group and a p-tolyl group attached to a central ethanone backbone.
Systematic Name: 1-phenyl-2-(p-tolyl)ethanone Common Names: 2-(p-Tolyl)acetophenone, Deoxybenzoin, 4'-methyl- CAS Number: 5739-44-6 Molecular Formula: C₁₅H₁₄O Molecular Weight: 210.27 g/mol [1]
The structural arrangement of these aromatic rings and the carbonyl group are pivotal in defining the molecule's physical and chemical behavior, influencing everything from its melting point to its spectroscopic signature.
Caption: 2D structure of 2-(p-Tolyl)acetophenone.
Core Physical Properties: A Quantitative Overview
The physical state and thermodynamic properties of a compound are critical parameters for its handling, formulation, and pharmacokinetic profiling. 2-(p-Tolyl)acetophenone is a solid at room temperature.[1]
| Physical Property | Value | Source(s) |
| Molecular Weight | 210.27 g/mol | [1] |
| Physical State | Solid | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Soluble in common organic solvents; Poorly soluble in water.[2] |
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic techniques provide invaluable information about the molecular structure and bonding within a compound. The following sections detail the expected spectroscopic characteristics of 2-(p-Tolyl)acetophenone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of 2-(p-Tolyl)acetophenone is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.
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Aromatic Protons: The protons on the phenyl and p-tolyl rings will appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The substitution pattern will lead to complex splitting patterns (multiplets).
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Methylene Protons: The two protons of the methylene bridge (-CH₂-) connecting the two aromatic rings are chemically equivalent and are expected to appear as a singlet. This signal would likely be found in the range of δ 4.0-4.5 ppm, shifted downfield due to the influence of the adjacent carbonyl and aromatic systems.
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Methyl Protons: The three protons of the methyl group on the p-tolyl ring are equivalent and will appear as a sharp singlet further upfield, typically around δ 2.3-2.4 ppm.
The carbon-13 NMR spectrum provides information about the carbon skeleton.
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Carbonyl Carbon: The carbon of the ketone group (C=O) will be the most downfield signal, typically appearing in the range of δ 195-200 ppm.
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Aromatic Carbons: The aromatic carbons will resonate in the region of δ 125-145 ppm. The exact chemical shifts will depend on the substitution and electronic environment of each carbon.
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Methylene Carbon: The methylene carbon will appear in the range of δ 40-50 ppm.
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Methyl Carbon: The methyl carbon of the tolyl group will be the most upfield signal, typically resonating around δ 20-25 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(p-Tolyl)acetophenone is expected to show the following characteristic absorption bands:
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C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group will be prominent in the region of 1680-1700 cm⁻¹. This is a key diagnostic peak.
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C-H Stretch (Aromatic): Absorption bands for the C-H stretching vibrations of the aromatic rings will appear above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): The C-H stretching vibrations of the methylene and methyl groups will be observed in the region of 2850-3000 cm⁻¹.
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C=C Stretch (Aromatic): Several peaks of medium to weak intensity will be present in the 1450-1600 cm⁻¹ region, corresponding to the carbon-carbon stretching vibrations within the aromatic rings.
Experimental Protocols for Physical Property Determination
The reliability of physical property data is contingent upon the rigor of the experimental methods used for their determination. The following are standard, validated protocols for the key physical properties discussed.
Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Spatula
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Mortar and pestle
Procedure:
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Sample Preparation: Finely powder a small amount of the solid 2-(p-Tolyl)acetophenone using a mortar and pestle.
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Capillary Loading: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
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Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
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Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This allows for a more efficient and accurate subsequent determination.
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat the block at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). This range is the melting point.[2][3][4][5]
Caption: Workflow for Melting Point Determination.
Spectroscopic Analysis Protocols
Principle: Infrared radiation is passed through a sample, and the absorption of specific frequencies corresponds to the vibrational transitions of the functional groups within the molecule.
Apparatus:
-
Fourier Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr).
-
Spatula
-
Solvent (e.g., acetone or methylene chloride for thin film method)
Procedure (ATR Method):
-
Background Scan: Ensure the ATR crystal is clean and run a background spectrum.
-
Sample Application: Place a small amount of the solid 2-(p-Tolyl)acetophenone onto the ATR crystal.
-
Pressure Application: Lower the press arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Data Processing: Process the spectrum to obtain a plot of transmittance or absorbance versus wavenumber.
Procedure (Thin Solid Film Method):
-
Sample Preparation: Dissolve a small amount of the solid in a few drops of a volatile solvent like methylene chloride.
-
Film Deposition: Apply a drop of the solution to a salt plate and allow the solvent to evaporate, leaving a thin film of the solid.
-
Spectrum Acquisition: Place the salt plate in the spectrometer's sample holder and acquire the spectrum.
Caption: Experimental Workflow for Solid-State IR Spectroscopy.
Principle: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The absorption of energy by atomic nuclei with a non-zero spin provides detailed information about the molecular structure.
Apparatus:
-
NMR Spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
Volumetric flask and pipette
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 2-(p-Tolyl)acetophenone and dissolve it in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing TMS in an NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will then be locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This typically requires a longer acquisition time than ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus. Proton decoupling is usually employed to simplify the spectrum and improve signal-to-noise.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals (for ¹H NMR). The chemical shifts are referenced to the TMS signal at 0 ppm.
Caption: General Workflow for NMR Spectrum Acquisition.
Conclusion and Future Perspectives
This guide has provided a foundational understanding of the key physical properties of 2-(p-Tolyl)acetophenone. While core identifying information such as molecular weight and formula are well-established, a notable gap exists in the publicly available, verified data for its specific melting point, boiling point, and density. The provided spectroscopic predictions, based on fundamental principles of organic chemistry, offer a strong theoretical framework for the interpretation of experimentally obtained data.
For researchers and drug development professionals, the protocols outlined herein serve as a self-validating system for the in-house determination of these crucial parameters. The causality behind each experimental step is grounded in established scientific principles, ensuring the generation of reliable and reproducible data. As 2-(p-Tolyl)acetophenone and its derivatives continue to be explored for their potential therapeutic applications, a robust and complete physical property profile will be indispensable for advancing these efforts from the laboratory to the clinic.
References
- D
- D
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Melting point determination. (n.d.). Retrieved January 11, 2026, from [Link]
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Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved January 11, 2026, from [Link]
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Experiment (1) Determination of Melting Points. (2021, September 19). Retrieved January 11, 2026, from [Link]
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Determination of Melting Point. (n.d.). Clarion University. Retrieved January 11, 2026, from [Link]
Sources
- 1. 1-Phenyl-2-(p-tolyl)ethanone | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]
- 4. (S)-1-PHENYL-2-(P-TOLYL)ETHYLAMINE(30275-30-0) 1H NMR [m.chemicalbook.com]
- 5. 1-PHENYL-2-PENTANONE(6683-92-7) 13C NMR spectrum [chemicalbook.com]
